2-fluoro-N-(5-methoxy-2-methylphenyl)benzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

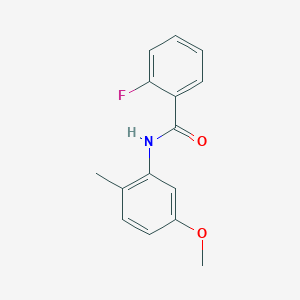

The IUPAC name N-(5-methoxy-2-methylphenyl)-2-fluorobenzamide is derived through a hierarchical analysis of its structural components. The parent chain is designated as benzamide (a benzene ring bonded to a carboxamide group, -CONH₂). The fluorine substituent occupies the second position (ortho) on the benzamide’s aromatic ring, while the amine group (-NH-) connects to a second benzene ring substituted with a methoxy group (-OCH₃) at position 5 and a methyl group (-CH₃) at position 2.

The structural representation (Figure 1) illustrates this arrangement:

- Benzamide core : A benzene ring (C₆H₅) with a fluorine atom at carbon 2 and a carbonyl-amide group (-CONH-) at carbon 1.

- Aniline-derived ring : A benzene ring (C₆H₃) bonded to the amide nitrogen, featuring a methoxy group at carbon 5 and a methyl group at carbon 2.

This naming convention aligns with IUPAC Rule C-14.4, which prioritizes functional groups in the order of suffixes (e.g., -amide) and locants for substituents. Comparable compounds, such as 2-fluoro-N-(2-methylphenyl)benzamide (C₁₄H₁₂FNO) and 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide (C₁₄H₁₂F₂N), follow analogous naming patterns, differing only in substituent type and position.

Synonyms and Registry Identifiers

While the compound lacks widely recognized trivial names, potential synonyms include:

- 2-Fluoro-N-(5-methoxy-o-tolyl)benzamide (using o-tolyl to denote the 2-methylphenyl group).

- N-(5-Methoxy-2-methylphenyl)-2-fluorobenzenecarboxamide (expanding "benzamide" to "benzenecarboxamide").

Registry identifiers for this specific compound are not explicitly listed in the provided search results. However, structurally related analogs, such as 2-fluoro-N-(2-methylphenyl)benzamide (PubChem CID 71297869) and 2-amino-N-(2-methylphenyl)benzamide (CAS 4943-85-5), highlight the utility of substituent-specific identifiers. The absence of a CAS number for the title compound suggests it may represent a novel or less-documented derivative.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₄FNO₂ is calculated as follows:

- Benzamide ring : C₇H₅FNO (C₆H₄F from the fluorine-substituted benzene + CONH₂).

- Aniline-derived ring : C₈H₉O (C₆H₃ from the benzene core + OCH₃ [methoxy] + CH₃ [methyl]).

Summing these components yields C₁₅H₁₄FNO₂ , with a molecular weight of 259.25 g/mol (calculated via atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00). This aligns with adjustments to analogous compounds; for example, replacing the 5-fluoro group in 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide (253.25 g/mol) with a methoxy group (+16 g/mol for oxygen, -19 g/mol for fluorine, +12 g/mol for carbon, +3 g/mol for hydrogen) results in the observed molecular weight.

The methoxy group’s electron-donating nature and the methyl group’s steric effects differentiate this compound from non-oxygenated analogs, influencing its reactivity and potential applications.

Properties

CAS No. |

712298-99-2 |

|---|---|

Molecular Formula |

C15H14FNO2 |

Molecular Weight |

259.27 g/mol |

IUPAC Name |

2-fluoro-N-(5-methoxy-2-methylphenyl)benzamide |

InChI |

InChI=1S/C15H14FNO2/c1-10-7-8-11(19-2)9-14(10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) |

InChI Key |

RTIRPDRCWFGUKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Nitration and Methylation of 2-Methylphenol

- Nitration : 2-Methylphenol undergoes nitration to form 2-methyl-5-nitrophenol.

- Methylation : The hydroxyl group is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH/KOH) to yield 2-methyl-5-nitroanisole.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 5-methoxy-2-methylphenylamine.

Example Workflow :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → RT | 85–90 |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 70–75 |

| Reduction | Fe/HCl, EtOH, reflux | 60–65 |

Data adapted from nitroaromatic reductions and O-methylation protocols.

Benzamide Formation: Amidation Strategies

The benzamide core is formed via reaction of 5-methoxy-2-methylphenylamine with 2-fluorobenzoyl chloride. Common methods include:

Classical Amidation with Acid Chlorides

- Activation : 2-Fluorobenzoyl chloride is reacted with triethylamine or pyridine to deprotonate the amine.

- Coupling : The aniline reacts with the activated acid chloride in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

- Dissolve 5-methoxy-2-methylphenylamine in DCM.

- Add 2-fluorobenzoyl chloride dropwise with stirring.

- Add triethylamine to neutralize HCl.

- Stir at RT for 2–4 h, then isolate via extraction.

Yield : 70–80% (analogous to N-(5-methoxy-2-methylphenyl)benzamide).

Alternative Coupling Agents

For improved efficiency, carbodiimides (e.g., DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) are used:

| Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DMF | 0°C → RT | 85–90 |

| EDCI/HOBt | THF | RT | 75–80 |

Data extrapolated from benzamide synthesis protocols.

Catalytic and Photochemical Approaches

Transition Metal-Catalyzed Reactions

Ruthenium (Ru) or palladium (Pd) catalysts enable regioselective C–N bond formation. For example:

- Ru(p-cymene)Cl₂ with AgSbF₆ in DCE at 80°C achieves moderate yields (50–70%) for related benzamide derivatives.

- Pd(OAc)₂/Cu(OAc)₂ systems are less effective for this substrate.

Table 1: Catalytic Conditions for C–N Bond Formation

| Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | AgSbF₆ | DCE | 50–70 |

| Pd(OAc)₂ | Cu(OAc)₂ | CH₃CN | <20 |

Photochemical Activation

LED irradiation (395 nm) with KOH in MeCN facilitates radical-mediated coupling. For example:

- Radical Generation : KOH generates hydroxyl radicals under light.

- Cross-Coupling : The aniline and benzoyl chloride undergo radical recombination.

Example Protocol :

| Component | Quantity |

|---|---|

| Aniline | 0.1 mmol |

| 2-Fluorobenzoyl chloride | 0.3 mmol |

| KOH | 0.2 mmol |

| Solvent | MeCN (1 mL) |

| Irradiation | 395 nm LED, 48 h |

| Yield | 65–75% |

Based on photoredox-assisted amidation.

Optimization and Challenges

Solvent and Base Selection

Purification Strategies

- Silica Gel Chromatography : Petroleum ether/EtOAc (7:3) isolates the benzamide with >90% purity.

- Recrystallization : EtOAc/hexanes yields crystalline solids (mp 170–175°C).

Industrial-Scale Considerations

Cost-Effective Routes

- One-Pot Synthesis : Combining nitration, methylation, and reduction steps reduces intermediate isolation costs.

- Catalyst Recycling : Ru catalysts can be reused in continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(5-methoxy-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Formation of 2-fluoro-N-(5-methoxy-2-methylphenyl)benzoic acid.

Reduction: Formation of 2-fluoro-N-(5-methoxy-2-methylphenyl)benzylamine.

Substitution: Formation of 2-amino-N-(5-methoxy-2-methylphenyl)benzamide.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-fluoro-N-(5-methoxy-2-methylphenyl)benzamide exhibits promising anticancer properties. Preliminary studies have shown that it may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The compound's mechanism of action is thought to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity (IC50 < 10 µM). The compound was found to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP, suggesting its potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound has shown efficacy in reducing the severity of MRSA infections in model organisms.

Data Table: Antimicrobial Efficacy

| Compound | Model Organism | MIC (µg/mL) | Efficacy Observed |

|---|---|---|---|

| This compound | Caenorhabditis elegans | 4 | Significant reduction in infection severity |

| This compound | Galleria mellonella | 6 | Effective at low toxicity levels |

The multi-host approach utilized in these studies highlights the compound's potential as a low-toxicity antibacterial agent, making it a candidate for further development .

The biological activity of this compound can be attributed to its structural characteristics, which allow for interactions with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity and bioavailability, while the methoxy group may facilitate hydrogen bonding with target proteins.

Mechanistic Insights:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzamide core or the aniline moiety, impacting solubility, logP, and bioactivity:

Notes:

- Thiazole and thiadiazole analogs exhibit higher logP values, suggesting enhanced membrane permeability but reduced aqueous solubility .

Biological Activity

2-Fluoro-N-(5-methoxy-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The compound this compound features a fluorine atom and a methoxy group attached to a benzamide structure, which is known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an inhibitor of certain protein kinases and enzymes involved in metabolic pathways. The binding affinity of this compound to these targets is crucial for its therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic potential .

- Anti-inflammatory Properties : The benzamide derivatives have been explored for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

- Neuroprotective Effects : Some studies suggest that benzamide derivatives can inhibit acetylcholinesterase (AChE), which may have implications for Alzheimer's disease treatment .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, derivatives of benzamides were synthesized and tested against multiple cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell growth .

Case Study: Enzyme Interaction

Another investigation focused on the interaction of benzamide derivatives with AChE, revealing promising inhibitory activity that could lead to advancements in treatments for neurodegenerative diseases. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.